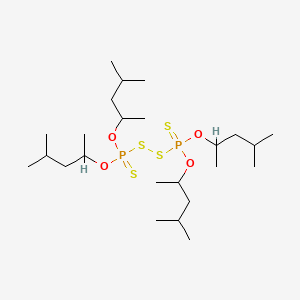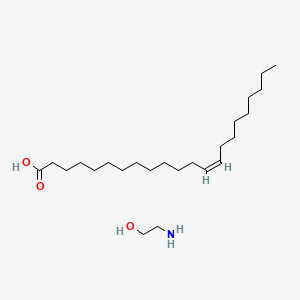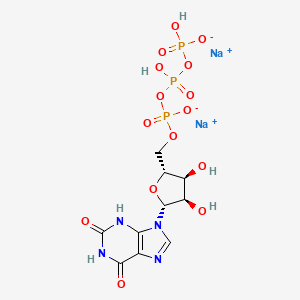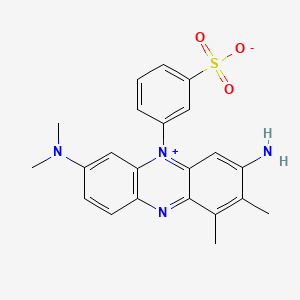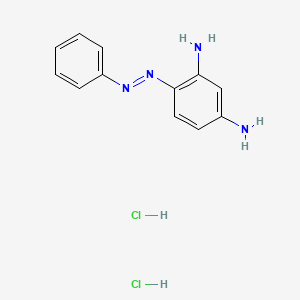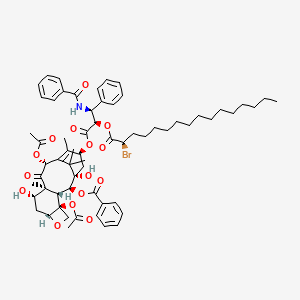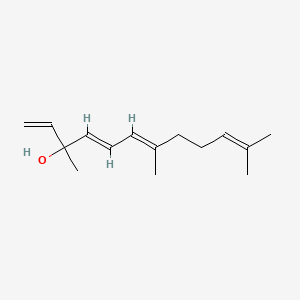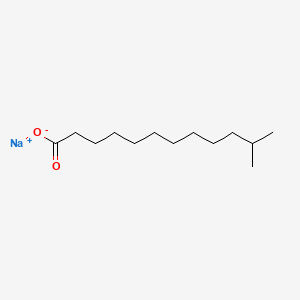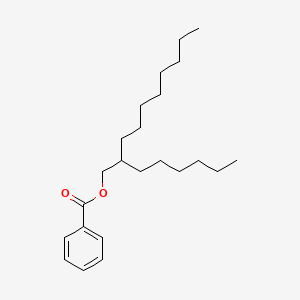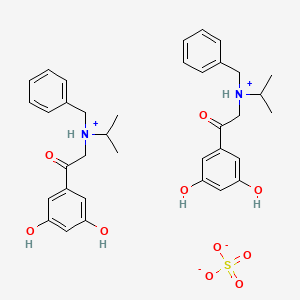
(2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone is an organic compound that features a complex structure with multiple functional groups, including amino, nitro, thio, and ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone typically involves multi-step organic reactions. One common method includes the following steps:
Amination: Conversion of nitro groups to amino groups.
Thioether Formation: Formation of the thioether linkage between the aromatic rings.
Ketone Formation: Introduction of the ketone group through Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and solvent recycling to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
(2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of (2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Amino-4-nitrophenyl)thio derivatives: Compounds with similar thioether linkages and functional groups.
Phenyl ketones: Compounds with similar ketone functionalities but different substituents on the aromatic rings.
Uniqueness
(2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and its diverse applications in various fields make it a compound of significant interest.
Propriétés
Numéro CAS |
94030-78-1 |
|---|---|
Formule moléculaire |
C19H13N3O5S |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
[2-(2-amino-4-nitrophenyl)sulfanyl-5-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C19H13N3O5S/c20-16-11-14(22(26)27)7-9-18(16)28-17-8-6-13(21(24)25)10-15(17)19(23)12-4-2-1-3-5-12/h1-11H,20H2 |
Clé InChI |
GQJMBYHJULRYJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=C(C=C(C=C3)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


